Gold;2-(2,3,4,5,6-pentachlorophenyl)thiolane
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Overview
Description
Gold;2-(2,3,4,5,6-pentachlorophenyl)thiolane is a chemical compound that features a gold atom coordinated to a thiolane ring substituted with a pentachlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gold;2-(2,3,4,5,6-pentachlorophenyl)thiolane typically involves the coordination of gold to a thiolane ring. One common method is the reaction of a gold precursor, such as gold chloride, with 2-(2,3,4,5,6-pentachlorophenyl)thiolane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that facilitates the formation of the desired complex .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of automated systems and continuous flow reactors could enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Gold;2-(2,3,4,5,6-pentachlorophenyl)thiolane can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the oxidation state of the gold atom.
Substitution: The pentachlorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like Grignard reagents or organolithium compounds are often employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the pentachlorophenyl ring .
Scientific Research Applications
Gold;2-(2,3,4,5,6-pentachlorophenyl)thiolane has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis and as a precursor for the preparation of other gold-containing compounds.
Biology: The compound’s unique properties make it a candidate for studying gold-based drugs and their interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent due to the cytotoxic properties of gold complexes.
Industry: It is used in materials science for the development of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism by which Gold;2-(2,3,4,5,6-pentachlorophenyl)thiolane exerts its effects involves the interaction of the gold atom with various molecular targets. Gold can form strong bonds with sulfur and nitrogen atoms, which are common in biological molecules. This interaction can disrupt the function of enzymes and proteins, leading to cytotoxic effects. The pentachlorophenyl group may also contribute to the compound’s overall reactivity and specificity .
Comparison with Similar Compounds
Similar Compounds
Gold;2-(2,3,4,5,6-pentafluorophenyl)thiolane: Similar structure but with fluorine atoms instead of chlorine.
Pentachlorophenol: An organochlorine compound used as a pesticide and disinfectant
Uniqueness
Gold;2-(2,3,4,5,6-pentachlorophenyl)thiolane is unique due to the combination of a gold atom with a thiolane ring and a pentachlorophenyl group. This combination imparts specific chemical and physical properties that are not found in other similar compounds.
Properties
CAS No. |
71521-30-7 |
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Molecular Formula |
C10H7AuCl5S |
Molecular Weight |
533.5 g/mol |
IUPAC Name |
gold;2-(2,3,4,5,6-pentachlorophenyl)thiolane |
InChI |
InChI=1S/C10H7Cl5S.Au/c11-6-5(4-2-1-3-16-4)7(12)9(14)10(15)8(6)13;/h4H,1-3H2; |
InChI Key |
NNEWNGJPHCPGEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(SC1)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl.[Au] |
Origin of Product |
United States |
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